molecular formula C5H10N4O4 B8012834 (3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid

Cat. No.: B8012834
M. Wt: 190.16 g/mol
InChI Key: XUGNFVGSBRYXGB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid typically involves the reaction of 3-amino-1H-1,2,4-triazole with formaldehyde and glycolic acid. The reaction conditions often include the use of a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-1H-1,2,4-triazol-5-yl)methanol
  • 2-Hydroxyacetic acid
  • 1,2,4-Triazole derivatives

Uniqueness

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid is unique due to the presence of both a triazole ring and a hydroxymethyl group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol;2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.C2H4O3/c4-3-5-2(1-8)6-7-3;3-1-2(4)5/h8H,1H2,(H3,4,5,6,7);3H,1H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGNFVGSBRYXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O.C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886653
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-39-3
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63870-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

While stirring 1738 g (16 moles) of a 70% glycolic acid, 1088 g (8 moles) of aminoguanidino-carboxylic acid was added thereto with little by little. To the mixture was added 8 ml of conc. nitric acid and the mixture was stirred under reflux for 24 hours. The reaction mixture was ice-cooled, and then precipitates were collected by filtration, washed with water and then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aminoguanidino-carboxylic acid
Quantity
1088 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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